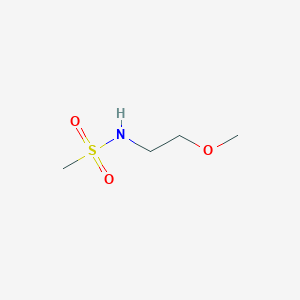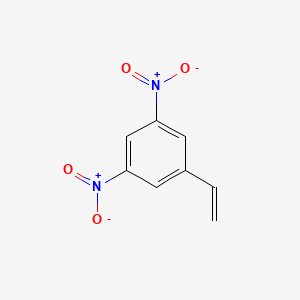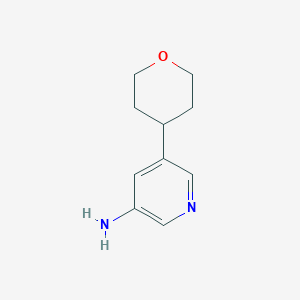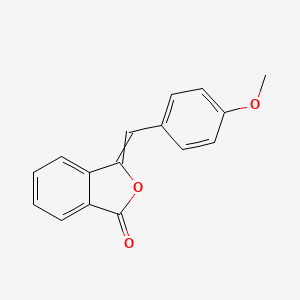
4-Fluoroephedrone-d3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoroephedrone-d3 Hydrochloride is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of 4-Fluoroephedrone, which is known for its stimulant properties. The compound has the molecular formula C10H10D3ClFNO and a molecular weight of 220.69 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoroephedrone-d3 Hydrochloride typically involves the introduction of a deuterium atom into the 4-Fluoroephedrone molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as heavy water (D2O) under specific reaction conditions.
Direct Deuteration: This involves the direct introduction of deuterium into the precursor molecule using deuterated reagents.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield.
Purification: Using techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoroephedrone-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-Fluoroephedrone-d3 Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of compounds.
Biology: Employed in metabolic studies to trace the biochemical pathways and interactions of 4-Fluoroephedrone.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.
Industry: Utilized in the development of new drugs and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoroephedrone-d3 Hydrochloride involves its interaction with various molecular targets and pathways. It primarily acts on the central nervous system by:
Molecular Targets: Binding to monoamine transporters such as dopamine, norepinephrine, and serotonin transporters.
Pathways Involved: Modulating the release and reuptake of neurotransmitters, leading to stimulant effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroephedrone: The non-deuterated version of the compound.
Ephedrine: A naturally occurring stimulant with similar pharmacological properties.
Methcathinone: A synthetic stimulant with structural similarities.
Uniqueness
4-Fluoroephedrone-d3 Hydrochloride is unique due to the presence of deuterium atoms, which makes it a valuable tool in research for studying metabolic pathways and drug interactions with higher precision.
Properties
Molecular Formula |
C16H12O3 |
|---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methylidene]-2-benzofuran-1-one |
InChI |
InChI=1S/C16H12O3/c1-18-12-8-6-11(7-9-12)10-15-13-4-2-3-5-14(13)16(17)19-15/h2-10H,1H3 |
InChI Key |
XBPLURLJIACOAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


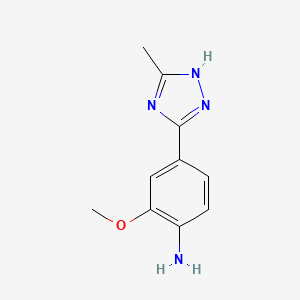
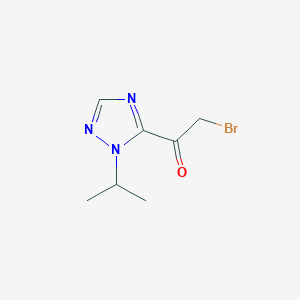
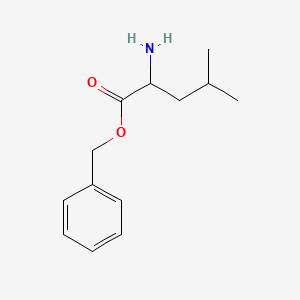
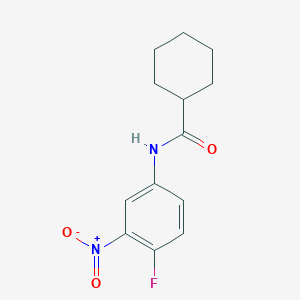
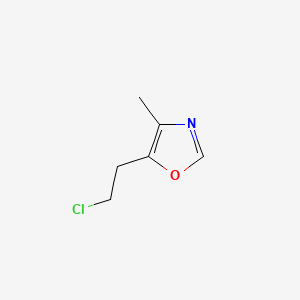
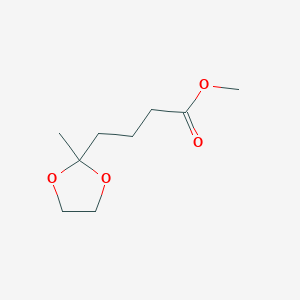
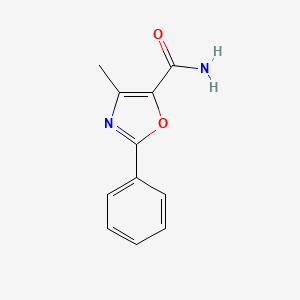
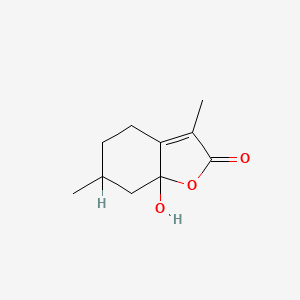
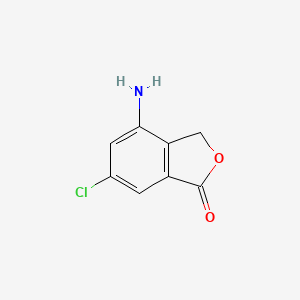
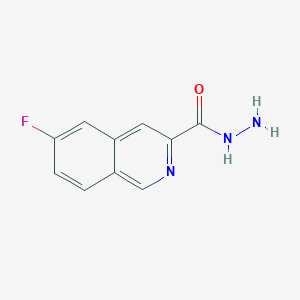
![2-(3-acetylpyrrolo[2,3-c]pyridin-1-yl)acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B8784256.png)
